molecular formula C18H18N2O2 B4773615 2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone

2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone

Cat. No.: B4773615
M. Wt: 294.3 g/mol
InChI Key: LNAVBMUYDPGILK-UHFFFAOYSA-N
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Description

Historical Context and Significance of Quinazolinone Derivatives in Heterocyclic Chemistry

The history of quinazoline (B50416) chemistry dates back to 1869, when Griess first prepared a derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. researchgate.net However, the parent compound, quinazoline, was not synthesized until 1903 by Gabriel. researchgate.net The name "quinazoline" was proposed by Widdege and is derived from its nature as an aza-derivative of quinoline. nih.gov

Quinazolinone derivatives are a class of fused heterocyclic compounds that have garnered immense attention from researchers due to their presence in over 200 naturally occurring alkaloids and their wide array of pharmacological activities. juniperpublishers.com The stability of the quinazolinone core and the relative ease of its synthesis have further fueled continuous interest in this moiety. researchgate.net This has led to the development of numerous synthetic methodologies, allowing for the creation of diverse libraries of quinazolinone derivatives for biological screening. organic-chemistry.orgnih.gov

Overview of the 4(3H)-Quinazolinone Structural Class and its Prevalent Research Interest

Within the broader family of quinazolines, the 4(3H)-quinazolinone isomer is the more common and extensively studied structural class. chemicalbook.com This scaffold is a key component in a wide range of compounds that exhibit significant biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. researchgate.netjuniperpublishers.comnih.gov

The research interest in 4(3H)-quinazolinones stems from their proven success in clinical applications. Several drugs containing this scaffold are currently on the market, such as gefitinib (B1684475), an anticancer agent that inhibits the protein kinase of the epidermal growth factor receptor (EGFR). nih.gov The ability of the 4(3H)-quinazolinone core to serve as a versatile template for interacting with various biological targets has solidified its importance in medicinal chemistry. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that substitutions at the 2nd and 3rd positions of the quinazolinone ring can significantly influence the biological activity of the resulting compounds. nbinno.com

Rationale for Academic Research on 2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone within the Quinazolinone Framework

While the 4(3H)-quinazolinone scaffold is a subject of extensive research, a thorough review of published scientific literature does not yield specific studies focused on this compound. Academic research on novel quinazolinone derivatives is typically driven by the desire to explore new chemical space and to develop compounds with improved potency, selectivity, or pharmacokinetic profiles for specific biological targets.

The rationale for investigating a compound such as this compound would be based on established structure-activity relationships within the quinazolinone class. For instance, the introduction of a butyl group at the 2-position and a hydroxyphenyl group at the 3-position could be hypothesized to modulate the compound's interaction with specific enzymes or receptors. The hydroxyl group, in particular, could act as a hydrogen bond donor or acceptor, potentially enhancing binding affinity to a biological target.

However, without specific experimental data or computational studies on this compound, any discussion of its specific research rationale remains speculative and is not supported by the available scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyl-3-(3-hydroxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-3-11-17-19-16-10-5-4-9-15(16)18(22)20(17)13-7-6-8-14(21)12-13/h4-10,12,21H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAVBMUYDPGILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Butyl 3 3 Hydroxyphenyl 4 3h Quinazolinone and Analogues

Classical Approaches for 4(3H)-Quinazolinone Scaffold Construction

Traditional methods for building the 4(3H)-quinazolinone core have been well-established for over a century and primarily involve the condensation of anthranilic acid or its derivatives with amides or related reagents.

The Niementowski reaction, first described in 1895, is a foundational method for synthesizing 4(3H)-quinazolinones through the thermal condensation of anthranilic acid with an excess of an amide. wikipedia.orgacgpubs.org This reaction has been subject to numerous modifications to improve its efficiency and scope. wikipedia.org Modern adaptations often focus on enhancing reaction conditions. For instance, the use of microwave irradiation has been shown to significantly speed up the Niementowski synthesis and improve product yields. ijprajournal.com

Further modifications include performing the reaction under the catalysis of ytterbium triflate (Yb(OTf)₃), which facilitates the synthesis from 2-aminobenzonitrile (B23959) and acyl chlorides in good to excellent yields. arkat-usa.org This catalyzed version represents a significant advancement over the original thermal conditions. arkat-usa.org

A prevalent classical strategy involves the multi-step condensation of anthranilic acid derivatives. acgpubs.orgnih.gov A common pathway begins with the acylation of anthranilic acid. For example, anthranilic acid can be reacted with an acid chloride, such as butyryl chloride, in the presence of a base like pyridine (B92270) to form an N-acylanthranilic acid intermediate. ijprajournal.comnih.gov

This intermediate is then typically cyclized by heating with acetic anhydride (B1165640), which results in the formation of a 2-substituted benzoxazin-4-one. nih.govnih.govnih.gov This benzoxazinone (B8607429) is a key intermediate that can subsequently react with a primary amine (e.g., 3-aminophenol) to yield the desired 2,3-disubstituted 4(3H)-quinazolinone. nih.govscholarsresearchlibrary.comresearchgate.net The reaction of the benzoxazinone with the amine involves the replacement of the ring's oxygen atom, leading to the final quinazolinone structure. nih.govscholarsresearchlibrary.com Isatoic anhydride is another common starting material that can be used in place of anthranilic acid for these condensation reactions. rsc.orgorganic-chemistry.org

Starting MaterialReagentsIntermediateFinal StepProduct Type
Anthranilic AcidAcyl Chloride, Acetic AnhydrideBenzoxazin-4-onePrimary Amine2,3-disubstituted 4(3H)-quinazolinone
Anthranilic AcidAmideN/AThermal Condensation4(3H)-quinazolinone
Isatoic AnhydridePrimary Amine, OrthoesterN/AOne-pot Condensation2,3-disubstituted 4(3H)-quinazolinone

Modern Synthetic Strategies for 2,3-Disubstituted 4(3H)-Quinazolinones

Contemporary synthetic chemistry has introduced a range of advanced techniques to overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times. nih.govsemanticscholar.org These modern strategies often employ metal catalysis and alternative energy sources to improve efficiency and sustainability.

Transition metal catalysis has become a powerful tool for constructing quinazolinone skeletons, offering mild reaction conditions and broad functional group tolerance. researchgate.net

Palladium (Pd): Palladium catalysts are used in various reactions to form the quinazolinone ring. One approach is a three-component reaction involving 2-aminobenzamides, aryl halides, and tert-butyl isocyanide, which proceeds through an isocyanide insertion/cyclization sequence. organic-chemistry.org Another palladium-catalyzed method is the oxidative three-component coupling of N-substituted anthranilamides with isocyanides and arylboronic acids. organic-chemistry.org

Copper (Cu): Copper catalysts are also widely employed. A domino reaction catalyzed by copper(I) bromide allows for the synthesis of 2-substituted quinazolin-4(3H)-ones from alkyl halides and anthranilamides under air. organic-chemistry.org Copper salts can also catalyze cascade reactions, such as the reaction between (2-bromophenyl)methylamines and amidine hydrochlorides, using air as a green oxidant. frontiersin.org

Iron (Fe): Iron catalysts provide a cost-effective and environmentally friendly alternative. Iron(III) chloride has been used to catalyze the reaction of isatoic anhydride with amidoxime (B1450833) derivatives to produce 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Iron-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with amides is another efficient route. frontiersin.org

Metal CatalystReactantsReaction Type
Palladium (Pd)2-Aminobenzamides, Aryl Halides, IsocyanideThree-component Insertion/Cyclization
Copper (Cu)Alkyl Halides, AnthranilamidesDomino Reaction
Iron (Fe)Isatoic Anhydride, AmidoximesCondensation/Cyclization

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a key technology for accelerating the synthesis of quinazolinones. researchgate.net The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields. scholarsresearchlibrary.comingentaconnect.com

One-pot, two-step syntheses are particularly amenable to microwave conditions. For example, anthranilic acids can be condensed with carboxylic acids or acyl chlorides under microwave heating (e.g., 10 minutes at 150°C). ijprajournal.comrjptonline.org Following this initial step, an amine is added, and the mixture is subjected to further microwave irradiation at a higher temperature (e.g., 3-10 minutes at 250°C) to rapidly form the 2,3-disubstituted 4(3H)-quinazolinone. ijprajournal.comrjptonline.org The efficiency of MAOS makes it a preferred method for generating libraries of quinazolinone derivatives. researchgate.netrsc.org

The use of ultrasonic irradiation offers another green and efficient alternative for promoting chemical reactions. nih.gov Ultrasound-based methodologies have been successfully applied to the synthesis of 4(3H)-quinazolinones, often resulting in improved yields and shorter reaction times compared to conventional methods. arkat-usa.orgnih.gov

One novel approach reports an ultrasound-assisted, ytterbium triflate-catalyzed Niementowski-like reaction between 2-aminobenzonitrile and acyl chlorides, which proceeds in excellent yields under solvent-free conditions. arkat-usa.org In some cases, this ultrasound-based method performed better than the equivalent microwave-assisted process. arkat-usa.org Another study describes the use of silica-supported Preyssler nanoparticles as a reusable catalyst for the synthesis of 4(3H)-quinazolinones from 2-aminobenzamide (B116534) and acyl chlorides under ultrasonic irradiation. nih.gov The application of ultrasound can also be combined with other green chemistry principles, such as the use of ionic liquids as catalysts. researchgate.net

One-Pot Multicomponent Reactions (MCRs) for Scaffold Assembly

One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules like quinazolinones from simple starting materials in a single step. openmedicinalchemistryjournal.comarabjchem.org This approach is highly valued for its efficiency, as it reduces the need for intermediate purification steps, minimizes chemical waste, and saves time. arabjchem.org MCRs are now extensively used in synthetic organic chemistry and are considered a cornerstone of green chemistry. arabjchem.org

A common and effective MCR for synthesizing the quinazolin-4(3H)-one core involves the condensation of an anthranilamide derivative, an aldehyde, and an amine. For instance, 2,3-disubstituted 4(3H)-quinazolinones can be synthesized through a three-component condensation of isatoic anhydride, an amine, and an aldehyde in the presence of iodine. researchgate.net Another approach involves the reaction of 2-aminobenzamides with aldehydes, which can be facilitated by various catalysts. researchgate.net

Recent advancements have demonstrated the synthesis of diversely substituted quinazolin-4(3H)-ones through a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives. acs.org This metal-free method proceeds under mild conditions and allows for the formation of multiple C-N bonds in a single operation. acs.org The versatility of MCRs allows for the introduction of a wide range of substituents, which is crucial for developing libraries of compounds for biological screening. openmedicinalchemistryjournal.com

Below is a table summarizing various one-pot multicomponent reactions for the synthesis of quinazolinone derivatives:

Starting MaterialsReagents/CatalystsKey Features
Isatoic anhydride, amine, aldehydeIodineThree-component condensation
2-Aminobenzamide, aldehydeIodineCyclocondensation
Arenediazonium salts, nitriles, bifunctional anilinesMetal-freeDomino reaction, mild conditions
Anthranilamide, aldehyde-Cyclocondensation to form 2-substituted 4(3H)-quinazolinones

Green Chemistry Approaches (e.g., Ionic Liquids, Solvent-Free Conditions)

Green chemistry principles are increasingly being integrated into the synthesis of quinazolinones to minimize environmental impact. jddhs.com This includes the use of alternative reaction media like ionic liquids and conducting reactions under solvent-free conditions. jddhs.com

Ionic Liquids (ILs):

Ionic liquids are salts with low melting points that can act as both solvents and catalysts. nih.gov They are considered green alternatives to volatile organic solvents due to their low vapor pressure, high thermal stability, and recyclability. nih.govresearchgate.net The synthesis of quinazolinone derivatives has been successfully achieved using ionic liquids. For example, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIm]BF4) has been used as a medium for the reaction of 2-aminobenzamides with triethyl orthoformate or triphosgene, catalyzed by iodine, to produce quinazolinones in good yields under mild conditions. tandfonline.com

Basic ionic liquids, such as 1-propyl-3-alkylimidazolium hydroxides, have also been employed as catalysts and surfactants in the synthesis of quinazolinones in aqueous media. nih.gov This approach leverages the unique properties of ionic liquids to facilitate reactions in water, a benign solvent. nih.gov

Solvent-Free Conditions:

Conducting reactions without a solvent is another key green chemistry strategy that reduces waste and simplifies product purification. jddhs.com The synthesis of 2-arylquinazolin-4(3H)-ones has been reported through the cyclocondensation of 2-aminobenzamide with aromatic aldehydes using tetrabutylammonium (B224687) bromide (TBAB) as a neutral ionic liquid catalyst under solvent-free conditions at 100 °C. researchgate.net This method highlights the potential for combining the benefits of ionic liquids and solvent-free synthesis. researchgate.net

Microwave-assisted synthesis is another energy-efficient technique that often complements green chemistry approaches. researchgate.net It can accelerate reaction rates and improve yields, often under solvent-free or reduced solvent conditions. researchgate.netnih.gov

The following table outlines some green chemistry approaches for quinazolinone synthesis:

ApproachKey FeaturesExample
Ionic LiquidsRecyclable, low volatility, can act as catalyst and solventSynthesis in [BMIm]BF4 with iodine catalyst tandfonline.com
Solvent-FreeReduced waste, simplified purificationCyclocondensation using TBAB catalyst at 100°C researchgate.net
Aqueous MediaUse of a benign solventSynthesis using basic ionic liquids as catalysts and surfactants in water nih.gov
Microwave-assistedFaster reaction times, improved yieldsOne-pot synthesis of 3-substituted-quinazolin-4(3H)-ones researchgate.net

Specific Synthetic Considerations for Incorporating Butyl and Hydroxyphenyl Moieties at Positions 2 and 3

The synthesis of the specific compound, 2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone, requires the strategic introduction of a butyl group at the C2 position and a 3-hydroxyphenyl group at the N3 position of the quinazolinone ring.

Incorporating the 2-Butyl Group:

The butyl group at the C2 position is typically introduced using an appropriate aldehyde in a condensation reaction. In a multicomponent reaction starting with an anthranilamide or isatoic anhydride, pentanal (valeraldehyde) would be the aldehyde of choice to provide the butyl substituent. The reaction mechanism involves the initial formation of a Schiff base between the amino group of the anthranilamide and the aldehyde, followed by cyclization and subsequent oxidation or rearrangement to form the stable quinazolinone ring.

Incorporating the 3-(3-Hydroxyphenyl) Group:

The 3-hydroxyphenyl moiety at the N3 position is introduced by using 3-aminophenol (B1664112) as the amine component in the multicomponent reaction. When reacting isatoic anhydride, pentanal, and 3-aminophenol, a tandem reaction occurs where the isatoic anhydride first reacts with the 3-aminophenol to form an intermediate 2-aminobenzamide derivative. This intermediate then reacts with pentanal to undergo the cyclization and form the desired this compound.

A plausible one-pot, three-component synthesis for this compound would involve the reaction of isatoic anhydride, 3-aminophenol, and pentanal. This reaction could be promoted by a catalyst and may proceed under thermal or microwave conditions, potentially utilizing green solvents like ionic liquids or even solvent-free conditions to enhance its environmental friendliness and efficiency.

Biological Target Identification and Molecular Mechanisms of Action for 4 3h Quinazolinone Derivatives

Enzyme and Receptor Inhibition Mechanisms

4(3H)-Quinazolinone derivatives have been identified as potent inhibitors of several enzymes and receptors that are crucial for cell signaling and proliferation. Their ability to interact with the active sites of these proteins underlies many of their therapeutic effects.

Protein kinases are a large family of enzymes that play a central role in regulating numerous cellular processes, including cell growth, differentiation, and apoptosis. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinases have become major targets for drug development. The 4(3H)-quinazolinone core is a key pharmacophore in the design of various kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR): Several 4(3H)-quinazolinone derivatives have demonstrated significant inhibitory activity against EGFR, a receptor tyrosine kinase that is often overexpressed in various cancers. mdpi.comnih.gov These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the downstream signaling pathways that promote cell proliferation. nih.govnih.gov For instance, gefitinib (B1684475) and erlotinib (B232) are well-known EGFR inhibitors with a quinazoline (B50416) core that have been approved for cancer treatment. mdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily driven by the VEGFR signaling pathway. ekb.eg Certain 4(3H)-quinazolinone derivatives have been developed as inhibitors of VEGFR, thereby impeding angiogenesis and restricting tumor expansion. nih.govmdpi.com

Cyclin-Dependent Kinase 4 (CDK4): CDKs are essential for the regulation of the cell cycle. nih.gov The inhibition of these kinases can lead to cell cycle arrest and apoptosis. Some 4(3H)-quinazolinone derivatives have shown inhibitory activity against CDK4, suggesting their potential to control cell cycle progression in cancer cells. nih.gov

Aurora Kinases: These are a family of serine/threonine kinases that play a crucial role in mitosis. Their overexpression is linked to tumorigenesis. nih.gov Quinazolinone-based molecules have been reported to exhibit inhibitory activity against Aurora kinases. nih.gov

RAF Kinase: The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth and survival. Mutations in RAF kinases are common in many cancers. While less common, some quinazolinone derivatives have been explored for their potential to inhibit RAF kinases.

Modulation of Key Cellular Pathways

Induction of Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a hallmark of malignancy, making the cell cycle a critical target for anticancer drug development. Several 4(3H)-quinazolinone derivatives have been shown to exert their antiproliferative effects by inducing cell cycle arrest at various phases, thereby preventing cancer cells from dividing and propagating.

One of the key mechanisms involves the targeting of kinases that regulate cell cycle progression. For instance, certain quinazolin-4(3H)-one derivatives have been identified as inhibitors of Aurora kinases, which are crucial for mitotic progression. nih.gov Inhibition of Aurora kinase A by a quinazolin-4(3H)-one derivative, BIQO-19, was found to induce a G2/M phase arrest in non-small cell lung cancer (NSCLC) cells. nih.gov This arrest is a common outcome of disrupting the mitotic machinery, leading to the cessation of cell division.

Furthermore, some derivatives have been observed to cause cell cycle arrest in other phases. For example, a novel quinazoline derivative, 04NB-03, induced G2/M arrest in hepatocellular carcinoma cells in a manner dependent on the generation of reactive oxygen species (ROS). nih.gov Another study on a chalcone (B49325) derivative linked to a quinazolinone scaffold also reported G2/M arrest, highlighting the role of ROS in this process. mdpi.com In contrast, the quinazolin-4(3H)-one derivative 5p was shown to halt MCF-7 breast cancer cells at the G1/S phase. nih.gov

The ability of these compounds to halt the cell cycle at different checkpoints underscores the diverse molecular targets they can engage. The specific phase of arrest often depends on the substitution pattern on the quinazolinone core and the particular cancer cell line being studied.

Table 1: Examples of 4(3H)-Quinazolinone Derivatives Inducing Cell Cycle Arrest

CompoundCell LineCell Cycle Phase ArrestTarget/MechanismReference
BIQO-19H1975 (NSCLC)G2/MAurora Kinase A Inhibition nih.gov
04NB-03Hepatocellular CarcinomaG2/MROS-dependent nih.gov
5pMCF-7 (Breast Cancer)G1/SVEGFR-2 Inhibition nih.gov
Chalcone Derivative 1COvarian CancerG2/MROS Generation mdpi.com
Compound 64Various Cancer Cell LinesG2/MTubulin Polymerization Inhibition rsc.org

Apoptosis Signaling Pathway Modulation

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Quinazolinone derivatives have demonstrated the ability to trigger this process through the modulation of various signaling pathways. mdpi.com

The induction of apoptosis by these compounds can be mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, quinazolinone Schiff bases have been shown to induce apoptosis in MCF-7 cells by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c. nih.gov This, in turn, activates caspase-9 and the downstream executioner caspase-3/7, culminating in apoptotic cell death. nih.gov

Furthermore, the generation of reactive oxygen species (ROS) has been identified as a key trigger for apoptosis induced by some quinazolinone derivatives. nih.gov Elevated ROS levels can lead to DNA damage and mitochondrial dysfunction, pushing the cell towards apoptosis. mdpi.com

Some derivatives also influence the expression of key apoptotic regulatory proteins. Studies have shown that certain 2-sulfanylquinazolin-4(3H)-one derivatives can upregulate the expression of pro-apoptotic genes like Bax, caspase-3, and caspase-9, while downregulating the anti-apoptotic gene Bcl-2. nih.gov This shift in the balance between pro- and anti-apoptotic proteins is a critical factor in committing a cell to apoptosis.

Table 2: Apoptotic Mechanisms of 4(3H)-Quinazolinone Derivatives

Compound/Derivative ClassCell LineKey Apoptotic EventsReference
Quinazolinone Schiff basesMCF-7Disruption of mitochondrial membrane potential, release of cytochrome c, activation of caspase-9 and -3/7. nih.gov
04NB-03Hepatocellular CarcinomaROS-dependent apoptosis. nih.gov
2-Sulfanylquinazolin-4(3H)-one (Compound 5d)HepG2Upregulation of Bax, caspase-3, caspase-9; downregulation of Bcl-2. nih.govresearchgate.net
Chalcone Derivative 1COvarian CancerROS-mediated apoptosis. mdpi.com

Angiogenesis Suppression

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. bohrium.com Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. A number of 4(3H)-quinazolinone derivatives have been identified as potent anti-angiogenic agents, primarily through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2). dovepress.com

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. bohrium.com Several quinazoline-based drugs, such as vandetanib, are known to target VEGFR-2. dovepress.com Novel synthesized quinazolin-4(3H)-ones have also demonstrated significant VEGFR-2 inhibitory activity. bohrium.comdovepress.com For instance, certain 3-phenylquinazolinone derivatives have shown potent inhibition of VEGFR-2, surpassing the activity of established inhibitors like sorafenib (B1663141) in some cases. dovepress.com

The anti-angiogenic effects of these compounds have been demonstrated in various assays. For example, 2,4-disubstituted quinazoline derivatives have been shown to inhibit the adhesion and migration of human umbilical vein endothelial cells (HUVECs). nih.gov Furthermore, compounds like 11d from this series exhibited significant anti-angiogenesis activity in the in vivo chick embryo chorioallantoic membrane (CAM) assay. nih.gov

Table 3: Anti-Angiogenic Activity of 4(3H)-Quinazolinone Derivatives

Compound/Derivative ClassTargetIn Vitro/In Vivo EffectsReference
Vandetanib (a quinazoline)VEGFR-2, EGFR, RetMulti-target tyrosine kinase inhibitor. dovepress.com
3-Phenylquinazolinone derivativesVEGFR-2Potent VEGFR-2 inhibition. dovepress.com
2,4-Disubstituted quinazolines (e.g., 11d)Not specifiedInhibition of HUVEC adhesion and migration; anti-angiogenic in CAM assay. nih.gov
Quinazolin-4(3H)-one/urea hybridsVEGFR-2Inhibition of VEGFR-2 and cell proliferation. nih.gov

DNA Gyrase Inhibition in Antimicrobial Contexts

In the realm of antimicrobial agents, 4(3H)-quinazolinone derivatives have emerged as promising candidates due to their ability to inhibit bacterial DNA gyrase. mdpi.com DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antibiotic development. mdpi.com

Several studies have reported on novel quinazolin-4(3H)-one derivatives that exhibit potent antimicrobial activity by targeting this enzyme. For example, new derivatives incorporating hydrazone and pyrazole (B372694) scaffolds have shown significant inhibitory activity against E. coli DNA gyrase. mdpi.com Similarly, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of S. aureus GyrB, a subunit of DNA gyrase. nih.gov

The inhibition of DNA gyrase by these compounds leads to the disruption of bacterial DNA supercoiling, ultimately resulting in bacterial cell death. mdpi.com This mechanism of action is distinct from many existing classes of antibiotics, which is advantageous in the fight against drug-resistant bacterial strains.

Table 4: DNA Gyrase Inhibition by 4(3H)-Quinazolinone Derivatives

Compound/Derivative ClassTarget EnzymeTarget Organism(s)IC50/MIC ValuesReference
Hydrazone and Pyrazole derivativesE. coli DNA gyraseE. coliIC50: 3.19–4.17 µM mdpi.com
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides (f1, f4, f14)S. aureus GyrBS. aureusIC50: 0.28–1.21 µM nih.gov
Hydrazone derivatives (4a, 4b)DNA gyrase and Topoisomerase IVBacteriaIC50 (DNA gyrase): 3.44–5.77 µM researchgate.net

Hypothesized Mechanisms of Action for 2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone Based on Analogous Structures

While direct studies on the biological activity of this compound are not extensively documented in the reviewed literature, its potential mechanisms of action can be hypothesized by examining the structure-activity relationships (SAR) of analogous 4(3H)-quinazolinone derivatives. The core structure features a butyl group at the 2-position and a 3-hydroxyphenyl group at the 3-position.

Influence of the 2-Position Substituent: The substituent at the 2-position of the quinazolinone ring is known to play a significant role in determining the biological activity. The presence of an alkyl group, such as the butyl group in the compound of interest, can influence the molecule's lipophilicity and its interaction with target proteins. While many studies focus on aryl or styryl substitutions at this position for anticancer activity, the presence of smaller alkyl chains is also of interest.

Influence of the 3-Position Substituent: The substituent at the 3-position is also critical for activity. The 3-(3-hydroxyphenyl) moiety is a key feature. SAR studies on 4(3H)-quinazolinone antibacterials have shown that variations in the aryl ring at position 3 can significantly impact activity. acs.org For instance, a 3-hydroxyphenyl group at this position has been found to be favorable for antibacterial activity against S. aureus. acs.org The hydroxyl group can potentially form hydrogen bonds with amino acid residues in the active site of a target protein.

Based on these structural analogies, the following mechanisms can be hypothesized for this compound:

Antimicrobial Activity: Given that derivatives with a 3-hydroxyphenyl group at position 3 exhibit antibacterial properties, it is plausible that this compound could also function as an antimicrobial agent. acs.org Its mechanism might involve the inhibition of essential bacterial enzymes, potentially including DNA gyrase, similar to other quinazolinone derivatives.

Further empirical studies are necessary to elucidate the precise biological targets and molecular mechanisms of action for this compound. However, the existing knowledge on analogous structures provides a rational basis for these hypotheses.

Computational Chemistry and Rational Drug Design in Quinazolinone Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in understanding the binding modes of quinazolinone derivatives and elucidating the structural basis of their biological activity. nih.gov By simulating the interaction between a ligand and a receptor's active site, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

In the study of quinazolinone analogues, docking simulations have been widely applied to various targets, including:

Epidermal Growth Factor Receptor (EGFR): Docking studies on quinazolin-4(3H)-one analogues have identified lead compounds with higher docking scores than existing drugs like Gefitinib (B1684475), indicating potentially stronger binding affinity. unar.ac.idresearchgate.net

Matrix Metalloproteinase-13 (MMP-13): Simulations revealed that quinazolinone inhibitors adopt a characteristic U-shaped configuration within the receptor cavity, forming crucial hydrogen bonds with residues like Ala238, Thr245, and Thr247. nih.gov

Cyclooxygenase-2 (COX-2): Virtual screening using docking has identified 2,3-disubstituted-4(3H)-quinazolinones that bind with high affinity, showing orientations similar to known selective inhibitors. nih.govresearchgate.net

Dihydrofolate Reductase (DHFR): A good correlation between experimental cytotoxic activity and calculated binding affinity from docking has been established for iodinated 4-(3H)-quinazolinones, validating DHFR as a potential target. nih.gov

These studies consistently show that the quinazolinone core interacts with target proteins primarily through hydrogen bonding and hydrophobic interactions. nih.gov The insights gained from these simulations are crucial for understanding structure-activity relationships (SAR) and guiding the design of new derivatives. nih.gov

Table 1: Examples of Molecular Docking Studies on Quinazolinone Derivatives
Quinazolinone SeriesProtein TargetKey Interacting ResiduesDocking Software/MethodReference
Quinazolin-4(3H)-one analogsEGFRNot specifiedNot specified unar.ac.idresearchgate.net
Iodinated 4-(3H)-quinazolinonesDHFRNot specifiedNot specified nih.gov
General Quinazolinone DerivativesMMP-13Ala238, Thr245, Thr247Surflex-Dock (Sybyl-X 2.0) nih.gov
2,3-disubstituted-4(3H)-quinazolinonesCOX-2Ser530PLANTS nih.govresearchgate.net
Quinazolinon derivativesHuman acrosinNot specified (H-bonding & Hydrophobic)Not specified nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org This approach is vital in drug design for predicting the activity of novel molecules before their synthesis, thereby saving time and resources. nih.gov Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) techniques are employed in quinazolinone research. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These models analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a set of aligned molecules to generate contour maps. nih.gov These maps visually represent the regions where modifications to the chemical structure are likely to increase or decrease biological activity.

For quinazolinone derivatives, robust QSAR models have been successfully developed for various activities:

EGFR Inhibition: 3D-QSAR models for quinazolin-4(3H)-one analogues have shown high statistical consistency (e.g., CoMSIA R² = 0.895, Q² = 0.599), enabling the design of novel derivatives with enhanced predicted activity. unar.ac.idresearchgate.net

MMP-13 Inhibition: Reliable CoMFA and CoMSIA models (q² > 0.6, r² > 0.9) identified that electrostatic, hydrophobic, and hydrogen-bond acceptor fields primarily influence the inhibitory activity. nih.gov

Antitumor Activity: 3D-QSAR studies on iodinated 4-(3H)-quinazolinones indicated that electron-withdrawing and lipophilic groups at specific positions on the phenyl ring enhance cytotoxic effects. nih.gov

The predictive power of these models is rigorously validated using internal (cross-validation, q²) and external (prediction on a test set, R²pred) statistical methods to ensure their reliability. researchgate.netnih.gov

Table 2: Statistical Validation of 3D-QSAR Models for Quinazolinone Derivatives
Model TypeTarget/Activityq² (Cross-validated R²)r² (Non-cross-validated R²)R²pred (External Validation)Reference
CoMFAEGFR Inhibition0.5700.8550.657 researchgate.net
CoMSIAEGFR Inhibition0.5990.8950.681 researchgate.net
CoMFAMMP-13 Inhibition0.6460.9920.829 nih.gov
CoMSIAMMP-13 Inhibition0.7040.9920.839 nih.gov
3D-QSARAnticancer (FGFR4)0.6300.987Validated nih.gov

Virtual Screening Techniques for Lead Identification

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This process significantly narrows down the number of candidates for experimental testing. For quinazolinone-based compounds, both structure-based and ligand-based virtual screening approaches are utilized.

Structure-Based Virtual Screening (SBVS): This method, which relies heavily on molecular docking, screens databases of compounds against the 3D structure of a biological target. researchgate.net It has been effectively used to identify novel 2,3-disubstituted-4(3H)-quinazolinones as potential COX-2 inhibitors by docking large libraries against the enzyme's active site and scoring their binding affinity. nih.govresearchgate.net

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach uses the structure of a known active ligand to find other compounds in a database with similar properties (e.g., shape, pharmacophore features). For instance, an e-pharmacophore model developed from a potent quinazoline-based EGFR inhibitor was used to screen the eMolecules database, successfully identifying 19 potential new hits. frontiersin.org

These screening techniques are powerful tools for hit identification and can rapidly explore vast chemical spaces to find novel quinazolinone scaffolds for further development. nih.gov

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Approaches

Fragment-Based Drug Design (FBDD) and scaffold hopping are advanced rational drug design strategies that offer innovative ways to discover and develop new lead compounds.

Fragment-Based Drug Design (FBDD): This approach involves screening small, low-molecular-weight chemical fragments to identify those that bind weakly to the target protein. These "hits" are then grown or linked together to produce a more potent lead compound. A successful application of this strategy in quinazolinone research involved a fragment docking and growing strategy to design a series of novel inhibitors against human acrosin, a target for male contraceptives. nih.gov This method allowed for the construction of potent inhibitors based on the active site of the target. nih.gov

Scaffold Hopping: This technique aims to identify isosteric replacements for the core structure (scaffold) of a known active compound. The goal is to discover new chemical classes with similar biological activity but potentially improved properties, such as better pharmacokinetics or a different intellectual property profile. In the context of quinazolinone research, computational methods can be used to search for novel heterocyclic systems that can mimic the key interactions of the quinazolinone core while offering a distinct chemical structure. This is often part of the lead optimization process to overcome issues with an existing scaffold.

Application of In Silico Methods to Design and Optimize 2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone Analogues

The collective power of the computational methods described above provides a robust framework for the rational design and optimization of analogues of a specific lead compound like this compound. The process integrates insights from multiple in-silico techniques. unar.ac.id

The design and optimization cycle would typically proceed as follows:

Target Identification and Docking: A relevant biological target is identified. Molecular docking of this compound into the active site of this target would reveal its binding mode and key interactions. This initial simulation would highlight which parts of the molecule—the butyl group at position 2, the 3-hydroxyphenyl group at position 3, or the quinazolinone core itself—are most critical for binding.

QSAR Model Development: If a series of known active analogues exists, a 3D-QSAR model would be built. The resulting contour maps would provide a detailed roadmap for optimization. For example, the maps might indicate that a larger, more hydrophobic group is preferred over the butyl group at position 2, or that an additional hydrogen bond donor is needed on the hydroxyphenyl ring.

Rational Design of New Analogues: Guided by the docking poses and QSAR contour maps, new analogues would be designed in silico. researchgate.net This could involve modifying substituents, changing their positions, or altering the core scaffold. For instance, if a QSAR model shows a favorable electrostatic region near the phenyl ring, analogues with electron-withdrawing groups could be designed. nih.gov

Virtual Screening and ADMET Prediction: The designed analogues would be subjected to virtual screening to predict their activity. unar.ac.id Furthermore, their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties would be calculated to filter out compounds with poor drug-like characteristics, ensuring that synthesized compounds have a higher probability of success in later developmental stages. unar.ac.idresearchgate.net

This iterative in-silico process allows for the refinement of molecular structures to enhance potency and selectivity, ultimately leading to the identification of optimized drug candidates based on the this compound scaffold. nih.gov

Preclinical Biological Activity Profiling of 4 3h Quinazolinone Derivatives

In Vitro Antimicrobial Spectrum Evaluation

Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, antimalarial, and antiviral effects. eco-vector.combiomedpharmajournal.orgwisdomlib.org The pharmacological action is highly dependent on the nature and position of substituents on the quinazolinone nucleus. eco-vector.com Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2 and 3 are often crucial for antimicrobial efficacy. nih.gov

Antibacterial Activity: Derivatives of 4(3H)-quinazolinone have shown activity against a range of Gram-positive and Gram-negative bacteria. biomedpharmajournal.org They have been found to be effective against pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. eco-vector.combiomedpharmajournal.org The mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. eco-vector.com Another proposed mechanism is the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. eco-vector.com For instance, certain thiazolylketenyl quinazolinones displayed potent inhibition against S. aureus and E. coli. nih.gov

Antifungal Activity: The antifungal potential of quinazolinone derivatives has been evaluated against various fungal strains, including Aspergillus niger and Candida albicans. biomedpharmajournal.orgnih.gov Studies have shown that specific substitutions on the quinazolinone ring can lead to significant fungistatic or fungicidal activity. nih.govmdpi.com For example, certain synthesized derivatives exhibited significant activity against seven different phytopathogenic fungi. mdpi.comresearchgate.net One compound, in particular, displayed high bioactivity against Sclerotinia sclerotiorum and Fusarium graminearum, with IC50 values of 2.46 µg/mL and 6.03 µg/mL, respectively. acs.org

Antimalarial Activity: Quinazolinone derivatives, particularly those inspired by the natural product febrifugine, have emerged as a promising class of antimalarial agents. scialert.netnih.gov These compounds have demonstrated activity against various Plasmodium species, including chloroquine-resistant strains. wisdomlib.orgscialert.net Research has focused on modifying the quinazolinone ring, a linker, and a piperidine (B6355638) ring to enhance potency and reduce toxicity. scialert.net Structure-activity relationship studies have led to the identification of potent inhibitors of P. falciparum growth, with some compounds showing efficacy in the nanomolar range. acs.org

Antiviral Activity: The antiviral properties of quinazolinones have been investigated against several viruses. nih.govresearchgate.net Notably, 2,3,6-trisubstituted quinazolinone compounds have been identified as potent inhibitors of Zika Virus (ZIKV) and Dengue Virus (DENV) replication. nih.govacs.org Through phenotypic screening, one compound was found to inhibit ZIKV replication by 99.9% at a 10 µM concentration. nih.gov Further optimization led to derivatives with EC50 values as low as 86 nM against both ZIKV and DENV, with no significant cytotoxicity to mammalian cells. acs.org Some derivatives have also shown activity against the Tobacco Mosaic Virus (TMV). nih.govacs.org

Table 1: In Vitro Antimicrobial Activity of Selected Quinazolinone Derivatives

Compound TypeTarget OrganismActivity MetricResultReference
Thiazolylketenyl quinazolinone (TQ 4)Staphylococcus aureus (MRSA)MIC0.5 µg/mL nih.gov
Thiazolylketenyl quinazolinone (TQ 4)Escherichia coliMIC0.5 µg/mL nih.gov
Quinazolinone derivative (6c)Sclerotinia sclerotiorumIC502.46 µg/mL acs.org
Quinazolinone derivative (6c)Fusarium graminearumIC506.03 µg/mL acs.org
Quinazolinone-2-carboxamide (19f)Plasmodium falciparum (3D7)IC500.025 µM acs.org
2,3,6-trisubstituted quinazolinone (27)Zika Virus (ZIKV)EC50180 nM nih.gov
Myricetin derivative with quinazolinone (L18)Xanthomonas axonopodis pv. citri (Xac)EC5016.9 µg/mL nih.govacs.org

Activity against Drug-Resistant Strains

A critical area of research is the efficacy of quinazolinones against drug-resistant pathogens.

Methicillin-Resistant Staphylococcus aureus (MRSA): MRSA poses a significant threat due to its resistance to β-lactam antibiotics. researchgate.net This resistance is primarily mediated by penicillin-binding protein 2a (PBP2a). eco-vector.comresearchgate.net Certain quinazolinone derivatives have been shown to overcome this resistance. They can form bonds with an allosteric site on PBP2a, which standard β-lactams cannot inhibit. eco-vector.comresearchgate.net This interaction can restore the susceptibility of MRSA to β-lactam antibiotics. researchgate.net For example, a novel class of thiazolylketenyl quinazolinones showed excellent inhibition against MRSA, with one compound exhibiting a minimum inhibitory concentration (MIC) of 0.5 μg/mL. nih.gov Another quinazolinone derivative was identified that has potent activity against MRSA strains and works by inhibiting PBP1 and PBP2a. acs.org

Drug-Resistant Malaria: The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarials. nih.gov Quinazolinone derivatives have been tested against chloroquine-resistant malaria strains, such as Dd2. acs.org Structure-activity relationship studies have successfully identified potent inhibitors active against these laboratory-resistant strains, demonstrating the potential of this scaffold to combat malaria drug resistance. acs.orgacs.org

In Vitro Antiproliferative Activity against Cancer Cell Lines

Quinazolinone derivatives are recognized for their significant anticancer potential, with several compounds approved for clinical use. nih.gov Their antiproliferative activity has been demonstrated against a wide range of cancer cell lines, including those from breast, lung, and prostate cancers. mdpi.comacs.org

The mechanisms underlying their anticancer effects are diverse. One primary mechanism is the inhibition of tubulin polymerization, a critical process for cell division. mdpi.com By preventing the assembly of microtubules, these compounds cause mitotic arrest and induce apoptosis in cancer cells. mdpi.comacs.org For instance, a quinazolinone derivative (7j) was shown to inhibit tubulin assembly and was successfully co-crystallized with the αβ-tubulin heterodimer, revealing its interaction at the colchicine (B1669291) binding site. acs.org Other derivatives act as inhibitors of key enzymes in cancer signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinases and poly(ADP-ribose)polymerase-1 (PARP-1). mdpi.comnih.gov

Table 2: In Vitro Antiproliferative Activity of Selected Quinazolinone Derivatives

Compound TypeCell LineCancer TypeActivity MetricResultReference
Quinazolinone sulfamate (B1201201) (7b)DU-145ProstateGI50300 nM acs.org
Quinazolinone sulfamate (7j)DU-145ProstateGI5050 nM acs.org
Quinazoline-indazole hybrid (46)VEGFR-2 kinase-IC505.4 nM mdpi.com
Quinazoline (B50416) derivative (17)MiaPaCa2PancreaticIC501.32 µM mdpi.com
Quinazolinone Schiff base (30)MCF-7BreastIC50- nih.gov

In Vitro Anti-inflammatory and Analgesic Properties

The quinazoline scaffold is a key component of compounds with anti-inflammatory and analgesic activities. mdpi.comencyclopedia.pub The marketed non-steroidal anti-inflammatory drug (NSAID) proquazone (B1679723) is a quinazoline derivative. mdpi.comencyclopedia.pub

The primary mechanism for the anti-inflammatory action of many derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov A study of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones identified compounds with strong COX-2 inhibitory activity (IC50 values of 0.33µM and 0.40µM) and high selectivity indices, comparable to the reference drug celecoxib. nih.gov Molecular docking studies have supported these findings, showing preferential binding of these compounds to the COX-2 active site. nih.govimist.ma These properties also contribute to their analgesic effects, which have been demonstrated in various preclinical models. mdpi.comnih.govjneonatalsurg.com

Selected In Vivo Preclinical Efficacy Models

The therapeutic potential of 4(3H)-quinazolinone derivatives observed in vitro has been validated in several in vivo animal models.

Murine Infection Models: In the context of infectious diseases, quinazolinones have shown efficacy in murine models of malaria and bacterial infections. acs.orgacs.orgnih.gov For malaria, derivatives have been tested in mice infected with Plasmodium berghei, demonstrating significant antimalarial activity and suppression of parasitemia. nih.govnih.govomicsonline.org For example, compounds 12 and 13 showed mean percentage parasite suppression of 67.60% and 72.86%, respectively. nih.gov A potent quinazolinone-2-carboxamide derivative demonstrated dose-dependent in vivo activity in a humanized SCID mouse model of P. falciparum malaria. acs.org In bacterial infection models, a novel quinazolinone showed efficacy in a mouse neutropenic thigh infection model against MRSA. acs.org

Anti-inflammatory Models: The anti-inflammatory activity of these compounds has been confirmed in vivo using models such as carrageenan-induced paw edema in rats. nih.govjneonatalsurg.comfabad.org.tr In these models, administration of quinazolinone derivatives led to a dose-dependent reduction in paw edema, with some compounds showing efficacy comparable to standard drugs like indomethacin (B1671933) and diclofenac. imist.majneonatalsurg.com For example, one study found that compounds QA-2 & QA-6 exhibited good anti-inflammatory activity in the carrageenan-induced rat paw edema model. fabad.org.tr Analgesic properties have been assessed using the acetic acid-induced writhing and hot plate tests in mice, confirming both peripheral and central analgesic activity. jneonatalsurg.com

Antitumor Models: The in vivo anticancer activity of quinazolinone derivatives has been evaluated in tumor-bearing mice using Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) models. nih.gov Treatment with a specific quinazoline derivative at 20 mg/kg body weight significantly enhanced the mean survival time of the mice and helped restore hematological parameters toward normal levels. nih.gov Preliminary in vivo studies of a quinazolinone sulfamate in a multiple myeloma xenograft model showed oral activity, confirming the promise of this template. acs.org

High-Throughput Phenotypic Screening Methodologies

The discovery of novel bioactive quinazolinone derivatives has been significantly aided by high-throughput screening (HTS) methodologies. Phenotypic screening, which assesses the effect of compounds on cell or organism physiology, has been instrumental in identifying quinazolinones with potent antiviral activity against ZIKV and DENV. nih.govacs.org

In addition to experimental screening, in silico screening of large compound libraries has been employed to identify potential hits. morressier.com For example, the initial discovery of quinazolinones as inhibitors of PBP2a in MRSA resulted from an in silico screen of a 1.2 million compound library against the protein's active site. morressier.com This computational approach, combined with subsequent focused synthesis and biological evaluation, accelerates the drug discovery process by prioritizing compounds with a higher likelihood of being active. acs.orgmorressier.com

Advanced Characterization and Analytical Techniques in Quinazolinone Research

Spectroscopic Methods for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule.

Interactive Table: Predicted ¹H NMR Chemical Shifts for 2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (Quinazolinone Ring)7.5 - 8.3Multiplet
Aromatic (Hydroxyphenyl Ring)6.8 - 7.4Multiplet
Butyl CH₂ (alpha to C2)~2.8Triplet
Butyl CH₂1.6 - 1.8Multiplet
Butyl CH₂1.3 - 1.5Multiplet
Butyl CH₃~0.9Triplet
Hydroxyl (OH)9.0 - 10.0Singlet (broad)

Similarly, a hypothetical ¹³C NMR spectrum can be outlined, indicating the expected chemical shift ranges for the various carbon atoms within the molecule. rsc.orgresearchgate.nettsijournals.com

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (C4)160 - 165
C=N (C2)155 - 160
Aromatic (Quinazolinone Ring)120 - 150
Aromatic (Hydroxyphenyl Ring)115 - 160
Butyl C135 - 40
Butyl C230 - 35
Butyl C320 - 25
Butyl C410 - 15

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. researchgate.net In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation patterns for quinazolinones involve cleavages of the substituent groups. libretexts.orglibretexts.org For the target molecule, fragmentation of the butyl chain is a likely pathway. libretexts.orglibretexts.org

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.

Interactive Table: Characteristic FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200 - 3600 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 2960
C=O stretch (amide)1670 - 1690
C=N stretch1610 - 1630
C=C stretch (aromatic)1450 - 1600

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.govresearchgate.net Quinazolinone derivatives typically exhibit characteristic absorption bands in the UV-Vis region arising from π→π* and n→π* transitions within the aromatic system. nih.govresearchgate.net The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) would be expected to show absorption maxima in the range of 220-350 nm. nih.govnih.gov

X-ray Crystallography for Ligand-Protein Complex Structural Analysis

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional atomic structure of a molecule in its crystalline state. In drug discovery, it is particularly valuable for visualizing the binding of a ligand to its protein target. wwpdb.orgrcsb.org This information is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.

The process of obtaining a crystal structure of a protein-ligand complex, such as this compound bound to a target protein, typically involves either co-crystallization or soaking. nih.gov In co-crystallization, the purified protein is mixed with the ligand before crystallization trials are set up. In the soaking method, pre-existing crystals of the protein are soaked in a solution containing the ligand.

Once suitable crystals are obtained, they are exposed to a beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the protein-ligand complex can be built and refined. The final structure reveals the precise orientation of the ligand within the protein's binding site and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govebi.ac.ukresearchgate.net

Several crystal structures of quinazolinone derivatives in complex with various proteins have been deposited in the Protein Data Bank (PDB). For example, the structure of penicillin-binding protein 2a (PBP2a) from MRSA in complex with a quinazolinone ligand (PDB ID: 4CJN) provides insights into how this class of compounds can inhibit bacterial cell wall synthesis. wwpdb.orgnih.gov Another example is the crystal structure of human purine (B94841) nucleoside phosphorylase (PNP) complexed with 2-mercapto-4(3H)-quinazolinone (PDB ID: 3D1V). rcsb.org These structures serve as valuable templates for understanding the binding modes of other quinazolinone-based inhibitors.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purification of compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of pharmaceutical compounds and for separating components of a mixture. nih.gov

For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) method would typically be employed. nih.govrsc.orgresearchgate.net In this technique, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol (B129727) and water, often with the addition of a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape.

The purity of a sample of this compound can be determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a UV detector at a wavelength where the compound absorbs strongly. A pure compound should ideally give a single sharp peak. The presence of other peaks would indicate the presence of impurities. The percentage purity can be calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Interactive Table: General RP-HPLC Method for Purity Assessment of Quinazolinone Derivatives

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

This method can be optimized by adjusting the mobile phase composition, gradient profile, and flow rate to achieve the best separation of the target compound from any potential impurities. nih.govresearchgate.net

Future Directions and Emerging Research Opportunities for 2 Butyl 3 3 Hydroxyphenyl 4 3h Quinazolinone

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of quinazolinones often involves multi-step procedures and the use of hazardous reagents. researchgate.net Future research should prioritize the development of green and sustainable synthetic methods for 2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone. This includes exploring metal-catalyst-free reactions, which reduce environmental impact and simplify purification processes. mdpi.com One promising approach involves the oxidative olefin bond cleavage, which offers a tangible and eco-friendly protocol for quinazolinone synthesis. mdpi.com

Another avenue for sustainable synthesis is the utilization of microwave-assisted organic synthesis (MAOS). This technique can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. Researchers are encouraged to explore one-pot synthesis methodologies, combining multiple reaction steps into a single operation to enhance efficiency and minimize waste.

Synthetic Approach Key Advantages Potential Application for this compound
Metal-Catalyst-Free ReactionsReduced toxicity, lower cost, simplified purificationDirect synthesis from readily available precursors without heavy metal contamination.
Oxidative Olefin Bond CleavageGreen methodology, good to high yieldsA novel route utilizing o-aminobenzamide and a suitable styrene derivative. mdpi.com
Microwave-Assisted SynthesisRapid reaction times, increased yields, energy efficiencyAcceleration of the condensation and cyclization steps in the synthesis.
One-Pot SynthesisImproved efficiency, reduced waste, cost-effectiveStreamlining the synthesis by combining multiple steps without isolating intermediates.

Discovery and Validation of Undiscovered Biological Targets

Quinazolinone derivatives are known to interact with a diverse range of biological targets, including kinases, receptors, and enzymes. nih.govnih.gov While the primary targets of this compound may be partially characterized, a significant opportunity lies in the discovery and validation of novel biological targets. This can unlock new therapeutic applications for the compound.

High-throughput screening (HTS) against a broad panel of biological targets can reveal unexpected activities. Furthermore, chemoproteomics and activity-based protein profiling (ABPP) are powerful tools for identifying the direct protein targets of a small molecule within a complex biological system. Once potential new targets are identified, rigorous validation through genetic and pharmacological approaches is crucial to confirm their relevance to disease pathology. For instance, the quinazolinone scaffold has been explored for its potential as DNA gyrase B inhibitors, presenting a promising avenue for antibacterial drug discovery. nih.gov

Advanced SAR and Ligand Efficiency Studies for Enhanced Selectivity

Systematic Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of lead compounds. For this compound, future research should focus on detailed SAR exploration of all three key components: the butyl group at the 2-position, the 3-hydroxyphenyl group at the 3-position, and the quinazolinone core itself.

Modifications to the butyl chain, such as altering its length, introducing branching, or incorporating cyclic moieties, could significantly impact binding affinity and pharmacokinetic properties. Similarly, exploring different substitution patterns on the hydroxyphenyl ring can fine-tune electronic and steric interactions with the target protein. acs.org Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are critical metrics to guide these optimization efforts, ensuring that increases in potency are not achieved at the expense of undesirable physicochemical properties. acs.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can further aid in understanding the structural requirements for optimal activity and in designing more potent and selective analogs. researchgate.netresearchgate.net

Structural Moiety Potential Modifications Desired Outcomes
2-butyl groupChain length variation, branching, cyclizationImproved binding affinity, enhanced metabolic stability
3-(3-hydroxyphenyl) groupIsomeric substitution, addition of other functional groupsIncreased target selectivity, modulation of physicochemical properties
Quinazolinone scaffoldIntroduction of substituents at various positionsEnhanced potency, exploration of new interaction points with the target

Development of Molecular Hybrids with Complementary Pharmacophores

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. nih.gov This can lead to compounds with dual or synergistic modes of action, potentially overcoming drug resistance and improving therapeutic efficacy. For this compound, this approach holds significant promise.

Application of Artificial Intelligence and Machine Learning in Quinazolinone Scaffold Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. arxiv.org These computational tools can be effectively applied to the optimization of the this compound scaffold. Generative AI models can design novel quinazolinone derivatives with improved predicted affinity and desirable ADME/PK (absorption, distribution, metabolism, and excretion/pharmacokinetics) properties. arxiv.org

Q & A

Q. Advanced Structure-Activity Relationship (SAR)

  • Anti-inflammatory activity : Substitutions at the 3-position (e.g., benzothiazole derivatives) enhance COX-2 selectivity. For instance, 3-(4-methoxybenzothiazol-2-yl) analogs showed 65–72% inhibition of carrageenan-induced edema in rats, outperforming Indomethacin in ulcerogenic safety profiles .
  • Antimicrobial activity : Electron-withdrawing groups (e.g., halogens) at the 6- and 8-positions improve antibacterial efficacy. Compounds with 4-methylbenzothiazole substituents exhibited broad-spectrum activity against S. aureus and E. coli (MIC: 12.5–25 µg/mL) .
  • Hydrophobic substituents (e.g., butyl groups) at the 2-position may enhance metabolic stability, as seen in DPP-4 inhibitory alkaloids .

What experimental strategies can resolve discrepancies in biological activity data across different studies?

Q. Advanced Data Contradiction Analysis

  • Species-specific pharmacokinetics : For antifungal quinazolinones, discrepancies in efficacy (e.g., Compound 20’s t₁/₂ of 1 h in mice vs. 9 h in rabbits) require cross-species PK studies to optimize dosing regimens .
  • Target selectivity profiling : Use isoform-specific enzyme assays (e.g., COX-1 vs. COX-2) to clarify anti-inflammatory mechanisms. Compounds with <10% COX-1 inhibition but >80% COX-2 inhibition are prioritized for ulceration-safe candidates .
  • Standardized in vitro models : Address variability in MIC values by adhering to CLSI guidelines for antimicrobial testing .

How can researchers design experiments to evaluate the dual COX-1/COX-2 inhibition potential of novel quinazolinone derivatives?

Q. Advanced Experimental Design

  • In vitro enzyme assays : Use purified COX-1/COX-2 enzymes (e.g., ovine COX-1 and human recombinant COX-2) with colorimetric detection (e.g., prostaglandin G2 conversion). IC₅₀ values <1 µM indicate high potency .
  • In vivo ulcerogenic profiling : Administer compounds orally (50 mg/kg) to rats and compare gastric lesion incidence to Indomethacin. Low ulceration (<20% incidence) correlates with COX-2 selectivity .
  • Molecular docking : Validate SAR using crystal structures of COX-2 (PDB: 1CX2) to identify key interactions (e.g., hydrogen bonding with Tyr385) .

What in vivo models are appropriate for assessing the pharmacokinetic limitations of antifungal quinazolinone derivatives?

Q. Advanced Pharmacokinetic Modeling

  • Murine systemic candidiasis : Evaluate oral efficacy with single-dose regimens. Compound 20 showed 40% survival in mice (t₁/₂ = 1 h) but required bid dosing for sustained effects .
  • Immunocompromised aspergillosis models : Use cyclophosphamide-treated rats to mimic human immunocompromised states. Compound 20 achieved 80% survival in rats (t₁/₂ = 6 h) via prolonged exposure .
  • Allometric scaling : Correlate half-life differences across species (mouse vs. rabbit) to predict human pharmacokinetics .

What approaches are recommended for optimizing the metabolic stability of 4(3H)-quinazolinone-based therapeutics?

Q. Advanced Metabolic Optimization

  • Hydrophobicity modulation : Introduce lipophilic groups (e.g., butyl chains) to reduce Phase I oxidation. Derivatives with logP >3.5 showed improved hepatic microsomal stability in rats .
  • Prodrug strategies : Mask phenolic -OH groups (e.g., 3-hydroxyphenyl) with acetyl or phosphate esters to enhance oral bioavailability .
  • CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 to avoid drug-drug interactions. Compounds with IC₅₀ >10 µM are preferred .

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Reactant of Route 1
2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone
Reactant of Route 2
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2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.